1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound features a complex heterocyclic architecture combining a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core with a 3-(3-bromophenyl)-1,2,4-oxadiazole moiety and a 4-ethoxyphenyl substituent. Such structural motifs are common in pharmaceuticals and agrochemicals due to their stability and bioactivity . The dione group may participate in hydrogen bonding, influencing solubility and target binding .
Properties
IUPAC Name |
3-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN6O4/c1-2-31-15-8-6-14(7-9-15)28-20(29)17-18(21(28)30)27(26-24-17)11-16-23-19(25-32-16)12-4-3-5-13(22)10-12/h3-10,17-18H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHUBFXOCDROQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the oxadiazole ring, followed by the construction of the pyrrolo[3,4-d][1,2,3]triazole core. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve scalable processes with continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenated reagents or organometallic compounds.
Cyclization: Intramolecular cyclization reactions can be employed to modify the heterocyclic core, using catalysts like palladium or copper.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified heterocyclic structures with potential biological activity.
Scientific Research Applications
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits potential biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Substituent Variations
- 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-pyrrolo-triazole-dione (CAS 1171668-31-7): Replacing the 3-bromophenyl with 4-chlorophenyl reduces steric bulk and alters halogen bonding.
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-triazole-3-thione (6l) :
The benzoxazole-thione scaffold differs from the oxadiazole-dione system, leading to distinct electronic profiles. The thione group enhances metal-binding capacity, which is absent in the target compound .
Functional Group Differences
4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives () :
These compounds lack the fused pyrrolo-triazole-dione core, resulting in reduced conformational rigidity. The azomethine group in these derivatives may confer greater reactivity toward nucleophiles compared to the dione .- 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 828291-81-2): The thiol group introduces redox activity and susceptibility to oxidation, unlike the stable dione in the target compound. The ethyl substituent may enhance metabolic stability compared to ethoxyphenyl .
Physicochemical Properties
Crystallographic and Analytical Tools
- SHELXL/ORTEP : Widely used for refining crystal structures of similar heterocycles. The target compound’s complex stereochemistry may require advanced refinement techniques .
- Potentiometric Titrations : Applied to determine pKa values of triazole derivatives, revealing the dione’s acidity (pKa ~8–10) compared to thiones (pKa ~6–8) .
Biological Activity
The compound 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound based on recent studies.
Synthesis and Characterization
The synthesis of the compound typically involves the reaction of specific precursors such as 3-(3-bromophenyl)-1,2,4-oxadiazole and various amines or phenolic compounds. The structural elucidation is often performed using techniques like NMR spectroscopy and X-ray crystallography.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Molecular Formula | C23H26BrN5O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.345(2) |
| b (Å) | 8.123(2) |
| c (Å) | 15.678(3) |
| β (°) | 104.56(2) |
Biological Activity
Research indicates that this compound exhibits a range of biological activities including anti-inflammatory and antimicrobial effects.
Anti-inflammatory Activity
In vitro studies have shown that the compound significantly inhibits the production of nitric oxide (NO) in RAW 264.7 macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent.
Antimicrobial Activity
The compound has been tested against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The proposed mechanism of action for the anti-inflammatory activity involves the inhibition of NF-κB activation pathways. This is critical as NF-κB plays a significant role in the inflammatory response.
Case Studies
Several studies have explored the biological activity of related oxadiazole derivatives. For instance:
- Study on Oxadiazole Derivatives : A study demonstrated that oxadiazole derivatives similar to our compound showed significant inhibition of COX enzymes which are involved in inflammatory processes.
- Antimicrobial Evaluation : Another research effort focused on evaluating a series of oxadiazole compounds against various pathogens and found that modifications in the phenyl groups could enhance antibacterial efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
